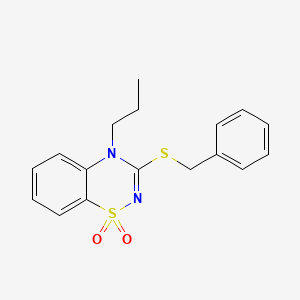

3-(benzylsulfanyl)-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Übersicht

Beschreibung

3-(benzylsulfanyl)-4-propyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a synthetic compound that belongs to the class of benzothiadiazine derivatives. It has been extensively studied for its potential applications in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, including the compound , have been reported to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Antiviral Activity

These compounds also exhibit antiviral activities . This suggests that they could be used in the development of antiviral therapies, potentially offering new treatment options for various viral diseases.

Antihypertensive Properties

1,2,4-benzothiadiazine-1,1-dioxide derivatives have been long used in human therapy as diuretic and antihypertensive agents . This compound could potentially be used in the treatment of hypertension and related cardiovascular conditions.

Antidiabetic Activity

These compounds have been found to have antidiabetic properties . This suggests potential applications in the treatment of diabetes.

Anticancer Activity

The compound has been reported to have anticancer properties . This indicates that it could be used in the development of new cancer therapies.

KATP Channel Activators

1,2,4-benzothiadiazine-1,1-dioxide derivatives, including this compound, have been reported to be KATP channel activators . This suggests potential applications in the treatment of diseases related to the malfunction of these channels.

AMPA Receptor Modulators

These compounds have also been reported to be AMPA receptor modulators . This suggests potential applications in the treatment of neurological disorders related to the malfunction of these receptors.

Other Therapeutic Activities

The literature survey revealed that 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess diverse pharmacological activities . These include acting as enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Wirkmechanismus

Target of Action

3-(Benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide primarily targets ATP-sensitive potassium (K_ATP) channels . These channels play a crucial role in regulating cellular membrane potential and are involved in various physiological processes, including insulin secretion, muscle contraction, and neuronal activity .

Mode of Action

The compound interacts with K_ATP channels by binding to the sulfonylurea receptor (SUR) subunit . This binding inhibits the channel’s activity, leading to membrane depolarization. In pancreatic beta cells, this depolarization triggers the opening of voltage-dependent calcium channels, resulting in an influx of calcium ions and subsequent insulin release .

Biochemical Pathways

By modulating K_ATP channels, 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide affects several biochemical pathways. In pancreatic beta cells, the inhibition of K_ATP channels enhances insulin secretion, which is crucial for glucose homeostasis . Additionally, the compound’s action on K_ATP channels in cardiac and smooth muscle cells influences vascular tone and cardiac contractility .

Pharmacokinetics

The pharmacokinetics of 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and exhibits good bioavailability . It is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys . The compound’s half-life and clearance rates are influenced by its lipophilicity and molecular structure .

Result of Action

At the molecular level, the inhibition of K_ATP channels by 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide leads to increased intracellular calcium levels in target cells . This results in enhanced insulin secretion in pancreatic beta cells, improved cardiac contractility, and altered vascular tone . These effects contribute to the compound’s potential therapeutic applications in diabetes, cardiovascular diseases, and hypertension .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the compound’s action, efficacy, and stability . For instance, variations in pH can affect the ionization state of the compound, altering its binding affinity to K_ATP channels . Temperature changes can impact the compound’s stability and its interaction kinetics with target proteins . Additionally, the presence of competing ions or molecules can modulate the compound’s efficacy by affecting its availability and binding to target sites .

Eigenschaften

IUPAC Name |

3-benzylsulfanyl-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-2-12-19-15-10-6-7-11-16(15)23(20,21)18-17(19)22-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPRHVXRZGZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-chloro-6-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3412438.png)

![N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3412445.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3412447.png)

![N-(5-chloro-2-methylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3412454.png)

![methyl 3-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B3412455.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B3412458.png)

![6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3412465.png)

![6-(4-fluorophenyl)-3-methyl-N-(2-(methylthio)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3412472.png)

![4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3412508.png)

![3-((2-chloro-4-fluorobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3412511.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3412526.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3412529.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B3412532.png)